Ketone, ferrocenyl phenyl (8CI)

描述

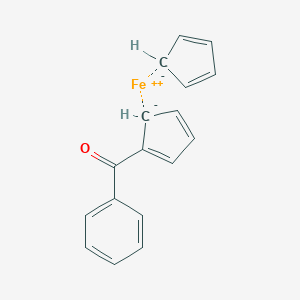

Ketone, ferrocenyl phenyl (8CI), also known as ferrocenyl phenyl ketone, is an organometallic compound with the molecular formula C17H14FeO. It consists of a ferrocene moiety where one of the cyclopentadienyl rings is substituted with a benzoyl group. This compound is of significant interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Ketone, ferrocenyl phenyl (8CI) can be synthesized through the Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

- Ferrocene is dissolved in an anhydrous solvent like dichloromethane.

- Benzoyl chloride is added to the solution.

- Aluminum chloride is then added slowly to the mixture while maintaining a low temperature to control the reaction rate.

- The reaction mixture is stirred for several hours, after which it is quenched with water and the organic layer is separated.

- The product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of benzoylferrocene follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of safer and more environmentally friendly solvents and catalysts is also explored to minimize the environmental impact.

化学反应分析

Types of Reactions

Ketone, ferrocenyl phenyl (8CI) undergoes various chemical reactions, including:

Oxidation: Ketone, ferrocenyl phenyl (8CI) can be oxidized to form ferricenium ions using oxidizing agents like ferric chloride or silver tetrafluoroborate.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Ferric chloride, silver tetrafluoroborate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

Oxidation: Ferricenium ions.

Reduction: Ferrocenyl alcohols.

Substitution: Substituted ferrocenes with different functional groups.

科学研究应用

Ketone, ferrocenyl phenyl (8CI) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a ligand in coordination chemistry.

Biology: Ketone, ferrocenyl phenyl (8CI) derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.

Industry: It is used in the development of advanced materials, including polymers and catalysts for various chemical processes.

作用机制

The mechanism of action of benzoylferrocene involves its ability to undergo redox reactions, which can influence various biochemical pathways. The ferrocene moiety can donate or accept electrons, making it a versatile component in redox-active systems. This property is exploited in applications such as biosensors and electrochemical devices.

相似化合物的比较

Similar Compounds

Acetylferrocene: Similar to benzoylferrocene but with an acetyl group instead of a benzoyl group.

Ferrocenemethanol: Contains a hydroxymethyl group attached to the ferrocene moiety.

Ferrocenyl phenyl methanol: Similar structure with a phenyl methanol group.

Uniqueness

Ketone, ferrocenyl phenyl (8CI) is unique due to the presence of the benzoyl group, which imparts distinct electronic and steric properties compared to other ferrocene derivatives. This makes it particularly useful in applications requiring specific redox potentials and steric environments.

生物活性

Ketone, ferrocenyl phenyl (8CI), also known as benzoylferrocene, is a ferrocene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

1. Overview of Ketone, Ferrocenyl Phenyl (8CI)

Chemical Structure and Properties

- Chemical Formula: C_{13}H_{10}FeO

- CAS Number: 1272-44-2

- Molecular Weight: 220.06 g/mol

Ketone, ferrocenyl phenyl is characterized by its ferrocene core, which consists of an iron atom sandwiched between two cyclopentadienyl rings. The presence of the phenyl ketone group enhances its reactivity and potential biological activity.

2.1 Target Sites

Ketone, ferrocenyl phenyl primarily targets the mitochondrial system and redox proteins in cancer cells. This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

2.2 Mode of Action

The compound interacts with cellular components through a redox pattern involving ferrocenyl-ene-phenol formations. This interaction results in:

- DNA oxidative damage

- Cell cycle arrest in cancer cells

2.3 Biochemical Pathways

The compound influences several biochemical pathways:

- Ketogenesis pathway: It affects the metabolic processes involved in the production of ketone bodies from fatty acids.

- Cell signaling pathways: Preliminary studies indicate that ferrocenyl compounds can modulate gene expression and cellular metabolism.

3.1 Anticancer Activity

Research indicates that ketone, ferrocenyl phenyl exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis through oxidative stress mechanisms .

Table 1: Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | ROS generation leading to apoptosis | |

| HeLa | 20 | Cell cycle arrest at G1 phase | |

| A549 | 25 | Induction of oxidative DNA damage |

3.2 Antimicrobial Properties

In addition to its anticancer effects, ketone, ferrocenyl phenyl has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and generating ROS.

Table 2: Antimicrobial Activity Studies

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 1: Anticancer Efficacy in Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that treatment with ketone, ferrocenyl phenyl resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity Against Fungal Infections

Research on the antifungal properties showed that ketone, ferrocenyl phenyl effectively inhibited the growth of Candida albicans at low concentrations, suggesting its potential use as an antifungal agent .

5.1 Pharmacokinetics

The introduction of polar functionalities to the ferrocene structure enhances solubility in polar media, potentially improving bioavailability and therapeutic efficacy.

5.2 Synthesis Methods

Ketone, ferrocenyl phenyl can be synthesized via Friedel-Crafts acylation using benzoyl chloride and ferrocene in the presence of a Lewis acid catalyst like aluminum chloride:

- Dissolve ferrocene in dichloromethane.

- Add benzoyl chloride.

- Slowly introduce aluminum chloride while maintaining low temperatures.

- Stir for several hours.

- Quench with water and separate organic layers.

- Purify via recrystallization or chromatography.

属性

CAS 编号 |

1272-44-2 |

|---|---|

分子式 |

C17H24FeO |

分子量 |

300.2 g/mol |

IUPAC 名称 |

cyclopentane;cyclopentyl(phenyl)methanone;iron |

InChI |

InChI=1S/C12H14O.C5H10.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-3,6-7,11H,4-5,8-9H2;1-5H2; |

InChI 键 |

NOVVNDDNXWMHCU-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |

规范 SMILES |

C1CCCC1.C1CCC(C1)C(=O)C2=CC=CC=C2.[Fe] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzoylferrocene has the molecular formula C17H14FeO and a molecular weight of 290.14 g/mol. []

A: Benzoylferrocene has been characterized using various spectroscopic techniques, including IR, UV, and NMR. [, , , , ] For instance, studies have examined the UV spectra of halogenated benzoylferrocenes, revealing specific patterns in the λmax values depending on the halogen substituent and its position. [] Resonance Raman spectroscopy has also been employed to investigate the excited-state distortions of benzoylferrocene and 1,1'-dibenzoylferrocene. []

A: Benzoylferrocene and its derivatives have been investigated for their catalytic properties in the curing of alkyd resins. [, , ] Studies have demonstrated their ability to act as cobalt-free driers, accelerating the drying process of alkyd-based paints. [, ] The catalytic activity has been linked to the release of free radicals during the curing process. []

A: Modifying the periphery of benzoylferrocene with different substituents significantly impacts its catalytic activity in alkyd resin curing. [] This structure-activity relationship has been explored through synthesizing various derivatives and evaluating their performance using mechanical tests and time-resolved infrared spectroscopy. Notably, the introduction of a 3-methoxybenzoyl group led to a significant enhancement in drying time. []

A: Yes, DFT (Density Functional Theory) calculations have been employed to investigate various aspects of benzoylferrocene derivatives, including their third-order optical nonlinearity and electronic properties. [] These calculations provide valuable insights into the structure-property relationships of these compounds and guide further experimental investigations.

ANone: A variety of analytical techniques have been employed to characterize and quantify benzoylferrocene and its derivatives. These include:

- Electrochemical techniques: Cyclic voltammetry and rotating disk voltammetry have been used to study the electrochemical behavior of benzoylferrocene and its derivatives. [, , ] These techniques provide valuable information on redox potentials and electron transfer kinetics.

- Spectroscopic techniques: UV-Vis spectroscopy has been extensively used to characterize the electronic transitions and study the effects of structural modifications on the absorption properties of benzoylferrocene derivatives. [, , ]

- Mass spectrometry: MALDI-MS has been used to investigate the degradation effects of benzoylferrocene on polymers like PEG and PMMA. [] Electrospray ionization mass spectrometry (ESI-MS) has also been employed to study the photochemical reactions of benzoylferrocene, allowing for the detection of short-lived intermediates and products. []

ANone: The discovery of ferrocene in 1951 marked a turning point in organometallic chemistry, paving the way for the synthesis and study of numerous derivatives, including benzoylferrocene. Since then, key milestones include:

- Early synthesis and characterization: The synthesis and initial characterization of benzoylferrocene laid the foundation for further investigations into its properties and applications. []

- Exploration of catalytic activity: The identification of benzoylferrocene and its derivatives as potential catalysts for alkyd resin curing opened up new avenues for their application in industrial processes. [, , ]

- Photochemical studies: Research on the photochemical behavior of benzoylferrocene, including its degradation pathways and photo-induced reactions, has broadened our understanding of its reactivity and potential applications. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。